Iodine monobromide
Overview
Description
Iodine monobromide is a diatomic molecule composed of iodine and bromine. It is used as a catalyst and reagent in various chemical reactions due to its unique chemical properties.
Synthesis Analysis
Iodine monobromide is synthesized through the direct combination of elemental iodine and bromine. Its formation as a catalyst in reactions, such as the disproportionation of dimethyldialkoxysilanes, highlights its efficiency in catalyzing the redistribution of alkoxyl groups on silicon atoms (Ibaraki & Ito, 1981).
Molecular Structure Analysis
The molecular structure of iodine monobromide, being diatomic, is relatively simple. However, its interaction with other molecules can be complex. For instance, its use in the synthesis of glycosyl bromides from thioglycosides demonstrates its versatility and compatibility with common protecting groups in organic synthesis (Kartha & Field, 1997).
Chemical Reactions and Properties
Iodine monobromide participates in a variety of chemical reactions. It has been shown to be effective in the regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes, showcasing its utility in tandem reactions involving the formation and cleavage of C-C bonds (Gattu, Mondal, Ali, & Khan, 2019). Additionally, it enhances diastereoselectivity in electrophilic cyclizations of homoallylic carbonates at low temperatures (Duan & Smith, 1993).
Physical Properties Analysis
The high-resolution infrared spectrum of iodine monobromide reveals detailed information about its vibration-rotation spectrum, contributing to a deeper understanding of its physical characteristics (Campbell & Bernath, 1993).
Chemical Properties Analysis
Iodine monobromide's chemical properties are central to its applications in synthesis and catalysis. Its role in the efficient synthesis of glycosyl bromides and O-glycosides highlights its broad substrate scope and compatibility with various chemical groups (Kartha & Field, 1997). Moreover, its catalytic activity in alkoxy–alkoxy exchange reactions of alkylalkoxysilanes emphasizes its significance in promoting specific chemical transformations (Ito & Ibaraki, 1988).
Scientific Research Applications
Iodometry
- Application Summary : IBr is used in some types of iodometry . Iodometry is an analytical method used to determine the amount of oxidizing agents in a solution.
- Method of Application : In iodometry, a solution of IBr can serve as a source of I+ . The iodine released from the reaction of the oxidizing agent with IBr is then titrated.
Lewis Acid Properties
- Application Summary : The Lewis acid properties of IBr are compared with those of ICl and I2 in the ECW model .
- Method of Application : IBr can form charge-transfer (CT) adducts with Lewis donors .
Synthesis of 3-Arylquinolines
- Application Summary : IBr is used as a catalyst in the regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes .
- Method of Application : The method involves a tandem reaction of α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% IBr as a catalyst in acetonitrile solvent at 80 °C .
- Results or Outcomes : The reaction forms two new C–C bonds and cleaves one C–C bond in a single step . The protocol is metal- and oxidant-free, has a broad substrate scope, and yields good results .
Synthesis of Radioiodinated Fatty Acids
- Application Summary : IBr is used in the synthesis of radioiodinated fatty acids for heart imaging .
- Results or Outcomes : The radioiodinated fatty acids produced can be used in nuclear medicine for heart imaging .
Synthesis of Polyketide Structural Units
- Application Summary : IBr is used as an electrophile in a new synthetic approach to polyketide structural units .
- Results or Outcomes : The use of IBr in this context allows for the synthesis of polyketide structural units, which are important in the production of various natural products .
Cleavage of Carbon-Metal Bonds
Safety And Hazards
Iodine monobromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Relevant Papers
There are several papers that discuss iodine monobromide. For example, one paper discusses the unimolecular elimination of gas-phase iodine monobromide following excitation in the visible wavelength region . Another paper discusses the use of iodine monobromide as an electrophile in the synthesis of polyketide structural units .
properties
InChI |
InChI=1S/BrI/c1-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQRNSPHCCXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrI | |
Record name | iodine monobromide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064862 | |
Record name | Iodine bromide (IBr) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |
Record name | Iodine monobromide | |
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Boiling Point |
116 °C (decomposes) | |
Record name | Iodobromine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
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Solubility |
Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.3 g/cu cm | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Iodine monobromide | |
Color/Form |
Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |
CAS RN |
7789-33-5 | |
Record name | Iodine bromide (IBr) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodobromine | |
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Record name | Iodine bromide (IBr) | |
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Record name | Iodine bromide (IBr) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
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Record name | Iodine bromide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.236 | |
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Record name | IODINE MONOBROMIDE | |
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Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52 °C | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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